molecular formula C11H13N5O3S B2547387 3-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione CAS No. 2320819-49-4

3-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione

Cat. No.: B2547387
CAS No.: 2320819-49-4
M. Wt: 295.32
InChI Key: MZTSXGJARJABFD-UHFFFAOYSA-N
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Description

3-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyrrolidine ring, and an imidazolidine-dione moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with pyrrolidine and subsequent cyclization with imidazolidine-2,4-dione under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness. The industrial synthesis may also involve the use of automated systems to monitor and control reaction parameters, ensuring consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities .

Scientific Research Applications

3-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infections and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione include other thiadiazole derivatives, such as:

  • 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
  • 1,3,4-Thiadiazole derivatives with various substituents
  • Imidazolidine-2,4-dione derivatives with different functional groups

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This compound’s ability to undergo diverse chemical reactions and its potential biological activities make it a valuable target for research and development in various fields .

Properties

IUPAC Name

3-[1-(4-methylthiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3S/c1-6-9(20-14-13-6)10(18)15-3-2-7(5-15)16-8(17)4-12-11(16)19/h7H,2-5H2,1H3,(H,12,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTSXGJARJABFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(C2)N3C(=O)CNC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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